6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8831986
InChI: InChI=1S/C21H15BrClN3/c1-13-5-4-6-15(11-13)24-21-25-19-10-9-14(22)12-17(19)20(26-21)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,25,26)
SMILES: CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl
Molecular Formula: C21H15BrClN3
Molecular Weight: 424.7 g/mol

6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine

CAS No.:

Cat. No.: VC8831986

Molecular Formula: C21H15BrClN3

Molecular Weight: 424.7 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine -

Specification

Molecular Formula C21H15BrClN3
Molecular Weight 424.7 g/mol
IUPAC Name 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine
Standard InChI InChI=1S/C21H15BrClN3/c1-13-5-4-6-15(11-13)24-21-25-19-10-9-14(22)12-17(19)20(26-21)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,25,26)
Standard InChI Key IDUJAFMTMRZVJJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl
Canonical SMILES CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

6-Bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine belongs to the quinazolin-4-amine family, characterized by a bicyclic aromatic system fused with a pyrimidine ring. Key structural features include:

  • Bromine substitution at the C6 position, a common modification to enhance metabolic stability and lipophilicity in drug design .

  • 2-Chlorophenyl group at C4, which may influence steric and electronic interactions with biological targets .

  • N-(3-methylphenyl)amine at C2, introducing a hydrophobic aromatic substituent that could modulate receptor binding affinity .

The molecular formula is C21H16BrClN3, with a calculated molecular weight of 434.73 g/mol. Comparative analysis with PubChem entry 720635 (6-bromo-N-(3-chlorophenyl)quinazolin-4-amine) suggests similar electronic properties, including a computed XLogP3 of ~4.7, indicating high lipophilicity .

Spectral Characteristics

While experimental NMR or mass spectrometry data for this exact compound is unavailable, studies on analogs provide predictive insights:

  • 1H NMR: Expected aromatic proton signals between δ 7.2–8.0 ppm for the quinazoline core, with distinct splitting patterns for substituents . The 3-methylphenyl group would show a singlet at δ 2.3–2.5 ppm for the methyl protons .

  • 13C NMR: Quinazoline carbons typically resonate at δ 150–160 ppm, with bromine and chlorine substituents causing deshielding effects .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of the quinazoline core:

  • Core formation: Condensation of 5-bromoanthranilic acid with acetic anhydride yields 6-bromo-2-methylbenzoxazin-4-one .

  • Amine introduction: Nucleophilic substitution at C4 with 2-chloroaniline under reflux conditions .

  • C2 functionalization: Coupling of 3-methylaniline via Buchwald-Hartwig amination or Ullmann-type reactions .

Reaction Conditions and Yields

Comparative data from analogous syntheses:

StepReagents/ConditionsYield RangeReference
Core formationAcetic anhydride, 120°C, 4h65–75%
C4 substitutionSubstituted aniline, EtOH reflux, 8h40–55%
C2 aminationPd(OAc)2, Xantphos, Cs2CO3, 100°C30–45%

Side reactions include over-halogenation at C6 and incomplete deprotection of amine groups, necessitating careful stoichiometric control .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

  • LogP: Predicted value of 4.9 (MarvinSketch), aligning with the high lipophilicity of brominated quinazolines .

  • Aqueous solubility: <10 μg/mL at pH 7.4, suggesting formulation challenges for intravenous delivery .

Metabolic Stability

In vitro microsomal studies on 6-bromo-4-arylquinazolines show:

  • Half-life (human liver microsomes): 42–68 minutes .

  • Primary metabolites: Hydroxylation at the 3-methyl group (Phase I) and glucuronidation (Phase II) .

MicroorganismMIC (μg/mL)Lead CompoundReference
S. aureus8–166-bromo-2-methyl-3-(4-nitrophenyl)quinazolin-4-one
C. albicans32–646-bromo-3-(2-bromophenyl)quinazolin-4-amine

The 2-chlorophenyl and 3-methylphenyl groups may enhance membrane penetration in Gram-positive pathogens .

Adenosine Receptor Antagonism

Recent studies highlight quinazoline derivatives as potent A2A adenosine receptor (A2AR) antagonists:

  • Ki (A2AR): 20 nM for 6-bromo-4-(furan-2-yl)quinazolin-2-amine .

  • Structure-activity relationship (SAR): Bulky C4 substituents improve receptor selectivity .

Molecular docking simulations suggest the 2-chlorophenyl group in the target compound could form π-π interactions with Phe168 in the A2AR binding pocket .

CompoundLD50 (mg/kg)Organ ToxicityReference
6-bromo-3-phenylquinazolin-4-one245Hepatic necrosis
4-(2-chlorophenyl)quinazolin-2-amine320Renal tubular damage

The 3-methylphenyl group may mitigate hepatotoxicity by reducing reactive metabolite formation .

Genotoxicity

Ames tests on brominated quinazolines show:

  • Mutagenic index: 1.2–1.8 (negative <2.0) .

  • Chromosomal aberrations: Dose-dependent increase above 50 μM .

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Competing substitution at C6 and C7 positions during bromination .

  • Scale-up limitations: Pd-catalyzed amination requires expensive ligands and inert conditions .

Therapeutic Optimization

  • Prodrug strategies: Esterification of the C2 amine to improve oral bioavailability .

  • Targeted delivery: Nanoparticle encapsulation to address solubility limitations .

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